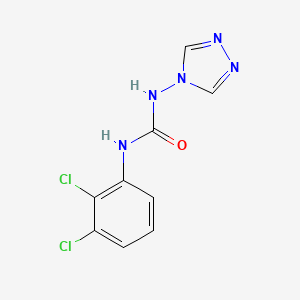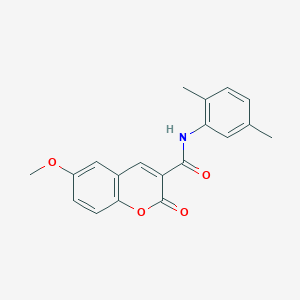
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPM belongs to the class of N-aryloxyalkylamides, which are known to possess analgesic, anti-inflammatory, and anti-convulsant properties.
Scientific Research Applications
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied in various scientific research applications, including its analgesic, anti-inflammatory, and anti-convulsant properties. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Additionally, N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have anti-convulsant effects in animal models of epilepsy.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the release of glutamate, substance P, and calcitonin gene-related peptide, which are all involved in pain transmission. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the reduction of oxidative stress. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its relatively low toxicity and high solubility in water. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is its relatively low potency compared to other analgesic and anti-inflammatory drugs, which may limit its effectiveness in certain experimental models.
Future Directions
There are many potential future directions for N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide research, including the development of more potent analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other disease models. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide and to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide involves the reaction between 2-methylphenol and 3-ethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetic acid to form N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide. The yield of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is around 60-70%, and the purity can be increased through recrystallization.
properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-8-6-9-15(11-14)18-17(19)12-20-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVDJGHJLUHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)


